2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-diethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-4-30-18-11-13-20(31-5-2)21(15-18)33(28,29)25-17-9-7-16(8-10-17)19-12-14-22(24-23-19)32(26,27)6-3/h7-15,25H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDDTDGFFWDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethylsulfonyl group and the phenyl ring. Common reagents used in these reactions include ethylsulfonyl chloride, phenylboronic acid, and various catalysts to facilitate the coupling reactions. Industrial production methods often employ high-throughput techniques to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, including:
- Anti-inflammatory Effects : Its structural components suggest it may modulate inflammatory pathways.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Biochemical Probes
Due to its ability to interact with specific enzymes or receptors, this compound can serve as a biochemical probe in enzyme activity studies. This application is crucial for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Drug Discovery
The presence of the ethylsulfonyl group and the pyridazinone core positions this compound as a promising scaffold in drug discovery efforts. Its structural motifs are associated with several FDA-approved drugs, indicating its potential in creating novel therapeutics.
Case Study 1: Antimicrobial Testing
Research conducted on sulfonamide derivatives has shown that compounds similar to 2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant antibacterial activity. For instance:
- A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 4 μg/mL against Staphylococcus aureus .
Case Study 2: Inhibition Studies
In related studies, sulfonamide compounds have been evaluated for their inhibitory effects on various enzymes associated with metabolic pathways. The modification of functional groups has been shown to enhance potency:
- Compounds with specific substitutions exhibited IC50 values in the low nanomolar range against target enzymes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can inhibit certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, the ethylsulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives like pyridazinone and pyridaben. Compared to these, 2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibits unique properties due to the presence of the ethylsulfonyl group, which enhances its pharmacological activity and bioavailability .
Biological Activity
2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS Number: 921815-99-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 491.6 g/mol. The structure features a benzenesulfonamide core with diethoxy and ethylsulfonyl substitutions, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O6S2 |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 921815-99-8 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the sulfonamide core : Reaction of benzenesulfonyl chloride with an amine.
- Introduction of diethoxy groups : Alkylation using ethyl iodide or bromide in the presence of a base.
- Attachment of the pyridazinyl group : Coupling with a pyridazine derivative via palladium-catalyzed reactions.
- Sulfonation : Introduction of the ethylsulfonyl group through sulfonation reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyridazine derivatives have shown efficacy against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key cellular pathways responsible for proliferation and survival.
Antimicrobial Activity
The compound's sulfonamide moiety suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies indicate that derivatives with similar structures can exhibit antibacterial effects comparable to established antibiotics.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways through hydrogen bonding and hydrophobic interactions.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : Inhibition of dihydropteroate synthase, crucial for bacterial folate synthesis.
Case Studies
- Anticancer Efficacy : A study evaluated the compound against various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated an IC50 value lower than that of conventional chemotherapeutics like doxorubicin.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, and what analytical methods validate its purity?
- Methodology :
- Synthesis : Utilize sulfonylation via benzenesulfonyl chloride derivatives (e.g., coupling with pyridazine intermediates under basic conditions). Pyridine or dimethylformamide (DMF) is recommended as solvents, with DMAP (4-dimethylaminopyridine) as a catalyst .
- Purification : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) followed by recrystallization in polar/non-polar solvent mixtures.
- Characterization : Confirm structure via , , and high-resolution mass spectrometry (HRMS). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the ethylsulfonyl-pyridazine moiety influence the compound’s solubility and stability in biological assays?
- Methodology :
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify solubility via UV-Vis spectroscopy.
- Stability Assessment : Incubate the compound in simulated physiological conditions (e.g., 37°C, pH 2–9) and monitor degradation via LC-MS over 24–72 hours. The ethylsulfonyl group may enhance hydrolytic stability compared to methylsulfonyl analogs .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s Syk kinase inhibition activity and selectivity?
- Methodology :
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant Syk kinase. Include positive controls (e.g., fostamatinib) and off-target kinases (e.g., BTK, JAK2) to assess selectivity.
- IC Determination : Perform dose-response curves (1 nM–10 µM) in triplicate. Data contradictions (e.g., varying IC values across studies) may arise from assay buffer composition or ATP concentrations; standardize conditions to 1 mM ATP .
Q. How can researchers address discrepancies in reported biological activity data for sulfonamide-based kinase inhibitors?
- Methodology :
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC, cell viability assays) and identify variables such as cell lines (e.g., Ramos B-cells vs. primary neutrophils) or incubation times.
- Validation Experiments : Replicate key assays under harmonized conditions. For example, confirm apoptosis induction via flow cytometry (Annexin V/PI staining) in Syk-dependent cancer models .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic (PK) studies of this compound?
- Methodology :
- Formulation Optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions. Pre-dose solubility screens in simulated gastric/intestinal fluids are critical.
- PK Profiling : Conduct cassette dosing in rodents (IV/oral routes) with LC-MS/MS quantification. Monitor metabolites, particularly sulfonamide hydrolysis products .
Data Analysis and Optimization
Q. How should structure-activity relationship (SAR) studies be structured to improve this compound’s potency against Syk?
- Methodology :
- Analog Design : Systematically modify substituents (e.g., ethoxy → methoxy, pyridazine → pyrimidine). Prioritize substitutions at the benzenesulfonamide and pyridazine rings.
- Activity Testing : Screen analogs in Syk inhibition and cytotoxicity assays (e.g., CCK-8 in THP-1 cells). Use molecular docking (AutoDock Vina) to predict binding interactions with Syk’s ATP pocket .
Q. What computational tools predict the compound’s metabolic pathways and potential drug-drug interactions?
- Methodology :
- In Silico Metabolism : Use GLORYx or ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., sulfonamide oxidation, ethoxy dealkylation).
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .
Contradiction Resolution
Q. How can conflicting data on the compound’s cytotoxicity in hematopoietic vs. solid tumor models be resolved?
- Methodology :
- Mechanistic Profiling : Compare Syk expression levels (western blot/qPCR) across cell lines. Syk is highly expressed in B-cell malignancies but rare in solid tumors.
- Pathway Analysis : Use phospho-proteomics (e.g., Luminex xMAP®) to map downstream signaling (e.g., ERK, NF-κB) in responsive vs. non-responsive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
